2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane
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Description
The compound “2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane” seems to be a type of organic compound that contains a bicyclo[2.2.2]octane structure. Bicyclo[2.2.2]octane is a type of hydrocarbon with a three-ring structure .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized using various methods. For instance, the synthesis of compounds within the bicyclo[2.2.2]octane series has been explored in the context of fragrance compounds . Another study discusses the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile as a key synthesis step .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-methylbicyclo[2.2.2]octane, consists of a three-ring structure with a methyl group attached .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been studied. For example, the rearrangements of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters have been explored .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-methylbicyclo[2.2.2]octane, have been evaluated. These properties include boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity .Safety and Hazards
While specific safety and hazard information for “2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
2-(2-bicyclo[2.2.2]octanyl)-2-methyloxirane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-11(7-12-11)10-6-8-2-4-9(10)5-3-8/h8-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEKFIBFTDLPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2CC3CCC2CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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